4-Methyl-3-sulfamoylbenzoic acid
Vue d'ensemble
Description
4-Methyl-3-sulfamoylbenzoic acid is a chemical compound with the molecular formula C8H9NO4S. Its average mass is 215.226 Da and its monoisotopic mass is 215.025223 Da .
Synthesis Analysis
The synthesis of 4-Methyl-3-sulfamoylbenzoic acid involves several steps. One method involves the use of ammonia in diethyl ether and water at 0 degrees Celsius for 2 hours. The yield of this reaction is approximately 90% .Molecular Structure Analysis
The InChI code for 4-Methyl-3-sulfamoylbenzoic acid is1S/C8H9NO4S/c1-5-2-3-6(8(10)11)4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13)
. This code provides a specific representation of the molecule’s structure .
Applications De Recherche Scientifique
Inhibitor of Cytosolic Phospholipase A2α (cPLA2α)
This compound has been identified as an inhibitor of cPLA2α, which is an enzyme involved in the release of arachidonic acid from membrane phospholipids and subsequent production of eicosanoids, which are signaling molecules that have various physiological and pathological roles. Inhibitors of cPLA2α can be useful in the study of inflammatory diseases and for the development of anti-inflammatory drugs .
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of various novel compounds. For example, it has been used in the synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives, which have potential pharmacological activities .
Ligand-Based Virtual Screening
4-Methyl-3-sulfamoylbenzoic acid derivatives have been used in ligand-based virtual screening approaches to identify new inhibitors for specific enzymes or receptors .
Nucleoside Analogues Modification
The compound has been utilized in the modification of nucleoside analogues, which are compounds designed to mimic naturally occurring nucleosides and can be used as antiviral or anticancer agents .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 4-Methyl-3-sulfamoylbenzoic acid is cytosolic phospholipase A2α (cPLA2α) . This enzyme plays a crucial role in the arachidonic acid cascade, a biochemical pathway that leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes .
Mode of Action
4-Methyl-3-sulfamoylbenzoic acid acts as an inhibitor of cPLA2α . It interacts with the enzyme, reducing its activity and thereby decreasing the production of arachidonic acid metabolites .
Biochemical Pathways
The inhibition of cPLA2α by 4-Methyl-3-sulfamoylbenzoic acid affects the arachidonic acid cascade . This cascade leads to the formation of prostaglandins and leukotrienes, which exert a variety of physiological effects . By inhibiting cPLA2α, the compound reduces the production of these metabolites, potentially alleviating the symptoms of inflammatory diseases .
Result of Action
The inhibition of cPLA2α by 4-Methyl-3-sulfamoylbenzoic acid results in a decrease in the production of arachidonic acid metabolites . This can lead to a reduction in the symptoms of inflammatory diseases, given the role of these metabolites in inflammation .
Propriétés
IUPAC Name |
4-methyl-3-sulfamoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-5-2-3-6(8(10)11)4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYIWRQZOYSBNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286329 | |
Record name | 4-methyl-3-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-sulfamoylbenzoic acid | |
CAS RN |
20532-05-2 | |
Record name | 20532-05-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44797 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methyl-3-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20532-05-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.